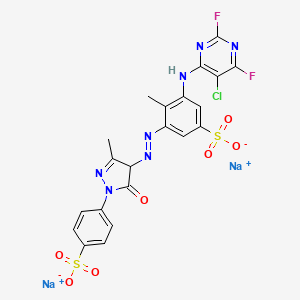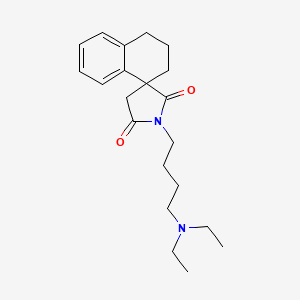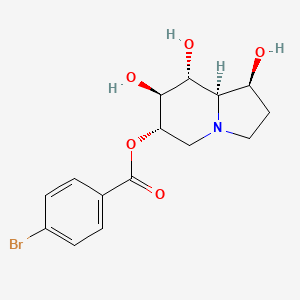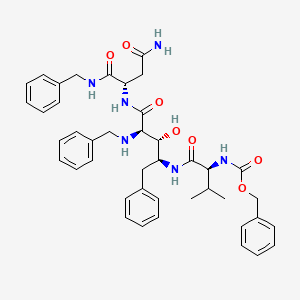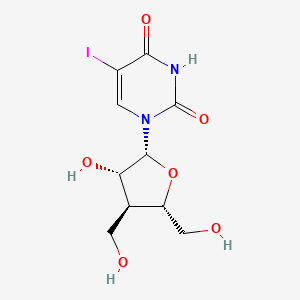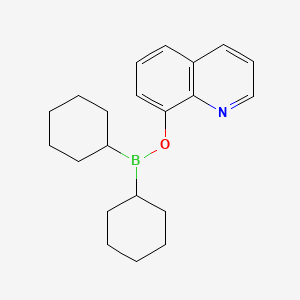
2,4-Dibromo-6-cyclohexylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-cyclohexylphenol is an organic compound with the molecular formula C({12})H({14})Br(_{2})O It is a brominated phenol derivative characterized by the presence of two bromine atoms at the 2 and 4 positions and a cyclohexyl group at the 6 position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-cyclohexylphenol typically involves the bromination of 6-cyclohexylphenol. The reaction is carried out by treating 6-cyclohexylphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN(_3)) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenol derivatives.
Substitution: New phenolic compounds with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of flame retardants and other industrial products.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-6-cyclohexylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenolic group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl group may also contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Comparación Con Compuestos Similares
2,4-Dibromophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,6-Dibromo-4-cyclohexylphenol: Similar structure but with bromine atoms at different positions, which may alter its chemical and biological properties.
2,4-Dichloro-6-cyclohexylphenol:
Uniqueness: 2,4-Dibromo-6-cyclohexylphenol is unique due to the combination of bromine atoms and a cyclohexyl group on the phenol ring. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
15460-13-6 |
|---|---|
Fórmula molecular |
C12H14Br2O |
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
2,4-dibromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Clave InChI |
FWJGNLDNTRUAGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


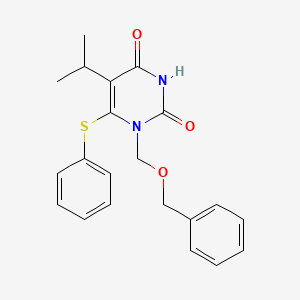
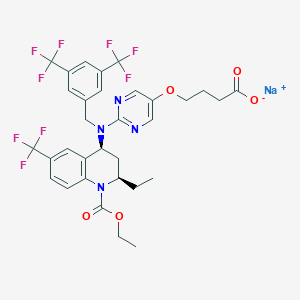
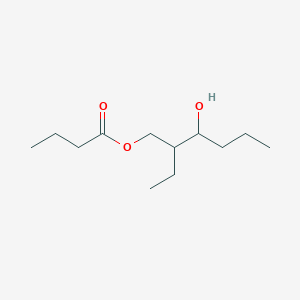
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
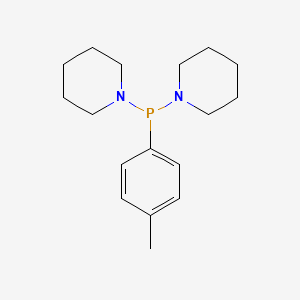
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
